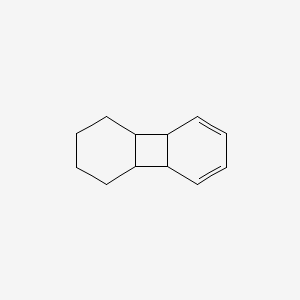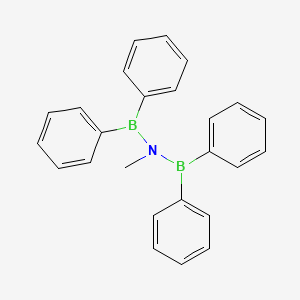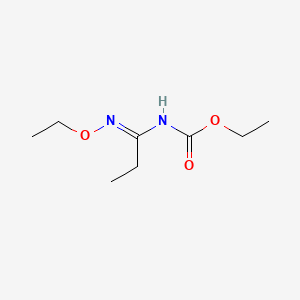![molecular formula C20H18O2S B14678347 Methyl 2-(8-methyl-9,10-dihydronaphtho[7,6-b][1]benzothiol-7-yl)acetate CAS No. 30161-06-9](/img/structure/B14678347.png)
Methyl 2-(8-methyl-9,10-dihydronaphtho[7,6-b][1]benzothiol-7-yl)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-(8-methyl-9,10-dihydronaphtho7,6-bbenzothiol-7-yl)acetate is a complex organic compound with a unique structure that includes a naphthalene ring fused with a benzothiol group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(8-methyl-9,10-dihydronaphtho7,6-bbenzothiol-7-yl)acetate typically involves the annulation of naphthols with various reagents. One common method includes the treatment of 2-naphthol with allylsilane in hexafluoroisopropanol (HFIP) in the presence of iodobenzene diacetate . This reaction yields the desired compound with a moderate yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and reagents are carefully selected to ensure the efficiency and scalability of the process.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2-(8-methyl-9,10-dihydronaphtho7,6-bbenzothiol-7-yl)acetate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted derivatives with various functional groups.
Aplicaciones Científicas De Investigación
Methyl 2-(8-methyl-9,10-dihydronaphtho7,6-bbenzothiol-7-yl)acetate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and the development of new materials.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mecanismo De Acción
The mechanism of action of methyl 2-(8-methyl-9,10-dihydronaphtho7,6-bbenzothiol-7-yl)acetate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparación Con Compuestos Similares
Similar Compounds
Dihydronaphthofurans: These compounds share a similar naphthalene ring structure but differ in the functional groups attached.
Benzothiols: Compounds with a benzothiol group but lacking the naphthalene ring.
Uniqueness
Methyl 2-(8-methyl-9,10-dihydronaphtho7,6-bbenzothiol-7-yl)acetate is unique due to its specific combination of a naphthalene ring fused with a benzothiol group. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
30161-06-9 |
|---|---|
Fórmula molecular |
C20H18O2S |
Peso molecular |
322.4 g/mol |
Nombre IUPAC |
methyl 2-(8-methyl-9,10-dihydronaphtho[7,6-b][1]benzothiol-7-yl)acetate |
InChI |
InChI=1S/C20H18O2S/c1-12-7-8-13-9-17-14-5-3-4-6-18(14)23-19(17)10-16(13)15(12)11-20(21)22-2/h3-6,9-10H,7-8,11H2,1-2H3 |
Clave InChI |
QNJXGMKEJRBYDY-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C2=CC3=C(C=C2CC1)C4=CC=CC=C4S3)CC(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![Ethanediamide, N-[5-(1,1-dimethylethyl)-2-ethoxyphenyl]-N'-(2-ethylphenyl)-](/img/structure/B14678283.png)
![3-[(3S,5S,10S,13R,14S,17R)-3-[(2S,5R)-3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl]oxy-14-hydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one](/img/structure/B14678287.png)
![[3,3-Bis(4-chlorophenyl)propyl]phosphanethione](/img/structure/B14678296.png)


![7-Methyl-6,7-dihydro-5H-cyclopenta[c]pyridine-5-carboxylic acid](/img/structure/B14678324.png)
![7-(Benzylsulfanyl)[1,3]thiazolo[5,4-d]pyrimidin-5-amine](/img/structure/B14678326.png)

![3-[(4-Chloro-3-methylphenoxy)methylidene]-2-benzofuran-1(3H)-one](/img/structure/B14678334.png)

